molecular formula C14H22ClNO2 B13943754 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hcl

5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hcl

Cat. No.: B13943754
M. Wt: 271.78 g/mol
InChI Key: LSDLDSTUGVAEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is a chemical compound known for its role as a dopamine receptor agonist. It is often used in scientific research to study the effects of dopamine on various biological systems . The compound has a molecular formula of C14H21NO2.HCl and a molecular weight of 271.78 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the behavior of dopamine receptor agonists.

    Biology: Employed in studies to understand the role of dopamine in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs targeting dopamine receptors.

Mechanism of Action

The compound exerts its effects by binding to dopamine receptors, specifically the D1 receptor subtype. This binding activates the receptor, leading to a cascade of intracellular signaling events. The activation of dopamine receptors influences various physiological processes, including motor control, mood regulation, and reward pathways .

Comparison with Similar Compounds

Similar Compounds

    N,N-Dipropyldopamine hydrobromide: Another dopamine receptor agonist with similar properties.

    3-[2-(Diproplyamino)ethyl]phenol hydrobromide: A compound with a similar structure and function.

    TL 102 hydrobromide: Another dopamine receptor agonist used in research.

Uniqueness

5,6-Dihydroxy-N-methyl-N-propyl-aminotetraline hydrochloride is unique due to its specific hydroxylation pattern and the presence of the N-methyl-N-propylamine group. These structural features contribute to its high affinity and selectivity for dopamine receptors, making it a valuable tool in scientific research .

Properties

Molecular Formula

C14H22ClNO2

Molecular Weight

271.78 g/mol

IUPAC Name

5-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol;hydrochloride

InChI

InChI=1S/C14H21NO2.ClH/c1-3-9-15(2)12-6-4-5-11-10(12)7-8-13(16)14(11)17;/h7-8,12,16-17H,3-6,9H2,1-2H3;1H

InChI Key

LSDLDSTUGVAEJD-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1CCCC2=C1C=CC(=C2O)O.Cl

Origin of Product

United States

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